molecular formula C16H12ClN3O2 B14124368 N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide

N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide

Cat. No.: B14124368
M. Wt: 313.74 g/mol
InChI Key: KMKSLLUFPJCOGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide typically involves the condensation of 2-chloro-8-methoxyquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .

Mechanism of Action

The mechanism of action of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound may also interfere with signaling pathways that regulate cell cycle progression .

Comparison with Similar Compounds

N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide can be compared with other quinazoline derivatives such as:

    Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).

    Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Afatinib: A broader spectrum EGFR inhibitor with activity against multiple mutations.

These compounds share a similar quinazoline core structure but differ in their substituents and specific molecular targets, which contribute to their unique pharmacological profiles .

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and drug development. Its diverse chemical reactivity and biological activities make it a valuable tool for researchers in various scientific fields.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(2-chloro-8-methoxyquinazolin-4-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-22-12-9-5-8-11-13(12)18-16(17)20-14(11)19-15(21)10-6-3-2-4-7-10/h2-9H,1H3,(H,18,19,20,21)

InChI Key

KMKSLLUFPJCOGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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